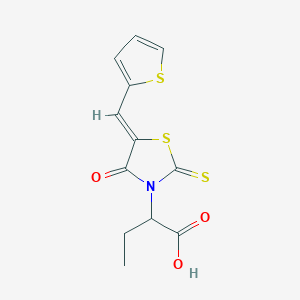
(Z)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
A new effective approach to the synthesis of some novel series of (Z)-2-((4-oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)amino) substituted acid is reported . By the reaction of thiophen-2-carbaldehyde with rhodanine derivatives, 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones have been synthesized .Chemical Reactions Analysis
The resulting (4-oxo-5-thiophen-2-ylmethylen-2-thioxothiazolidin-3-yl)alkane carboxylic acids have been used to acylate the biogenic amine tryptamine and its derivatives . As a result, a number of novel N - [2- (5- [ R -1 H -indol-3-yl)-ethyl]-2- (4-oxo-5-thiophen-2-ylmethylen-2-thioxothiazolidin-3-yl)carbamides have been synthesized .Scientific Research Applications
Aldose Reductase Inhibition and Antifungal Activity
- Aldose Reductase Inhibition: This compound has been studied for its inhibitory action on aldose reductase, an enzyme involved in diabetic complications. It has been found to be a potent inhibitor, with some derivatives being more efficacious than the clinically used epalrestat. This suggests potential applications in managing diabetic complications (Kučerová-Chlupáčová et al., 2020).
- Antifungal Activity: Some derivatives of this compound have been prepared as potential antifungal agents. Their lipophilicity and antifungal effects against various fungal species were evaluated, revealing that certain derivatives exhibit significant inhibitory activity against strains like Candida (Doležel et al., 2009).
Photophysical Properties and Potential in Solar Cells
- Chromophores in Photophysical Studies: Novel d-π-A type chromophores derived from this compound have been synthesized and characterized for their photophysical properties. These chromophores displayed absorption and emission wavelengths in specific ranges, suggesting applications in materials science, particularly in solar cell technologies (Jachak et al., 2021).
Anticancer Activity
- Anticancer Screening: Various thiazolidinone derivatives, including those related to this compound, have been synthesized and screened for anticancer activity. Some derivatives have demonstrated significant activity against different cancer cell lines, indicating potential use in cancer treatment (Buzun et al., 2021).
Anti-inflammatory and Antimicrobial Activity
- Anti-inflammatory Properties: The compound has been used in the design of non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives synthesized showed anti-exudative activity, comparable to classic NSAIDs like Diclofenac, suggesting applications in inflammation management (Golota et al., 2015).
- Antimicrobial Activity: Derivatives of this compound have been evaluated for their antimicrobial potential against bacteria, mycobacteria, and fungi. Some derivatives showed high activity against specific mycobacteria and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký et al., 2017).
properties
IUPAC Name |
2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S3/c1-2-8(11(15)16)13-10(14)9(19-12(13)17)6-7-4-3-5-18-7/h3-6,8H,2H2,1H3,(H,15,16)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJFYRHDBAATJW-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC=CS2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CS2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

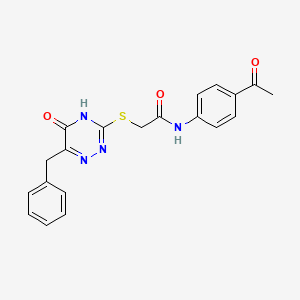
![1-([1,1'-Biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride](/img/structure/B2679654.png)
![N-cyclopropyl-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2679655.png)
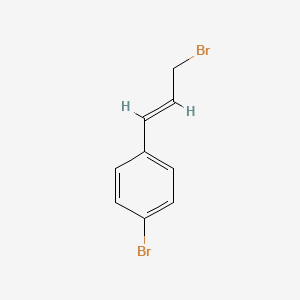

![N-cyclopentyl-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2679658.png)
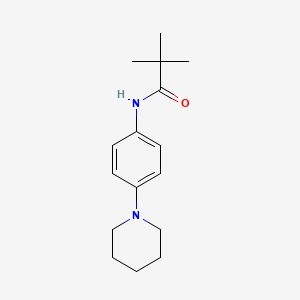
![Methyl (2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B2679660.png)
![3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2679663.png)
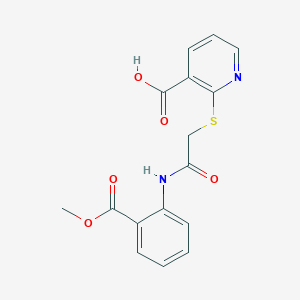
![4-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]benzamide](/img/structure/B2679666.png)
![1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2679668.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;hydrochloride](/img/structure/B2679671.png)
